2-[(Mesitylmethyl)sulfanyl]-5-methyl-1,3,4-thiadiazole
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Overview
Description
2-[(Mesitylmethyl)sulfanyl]-5-methyl-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. It belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Mesitylmethyl)sulfanyl]-5-methyl-1,3,4-thiadiazole typically involves the reaction of mesitylmethyl chloride with 5-methyl-1,3,4-thiadiazole-2-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(Mesitylmethyl)sulfanyl]-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[(Mesitylmethyl)sulfanyl]-5-methyl-1,3,4-thiadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticonvulsant, anticancer, and antimicrobial agent.
Biology: It is studied for its interactions with biological macromolecules, such as proteins and DNA, to understand its mechanism of action.
Industry: The compound is used as an intermediate in the synthesis of other biologically active molecules and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(Mesitylmethyl)sulfanyl]-5-methyl-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiadiazole ring and mesitylmethyl group contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific biological activity being studied, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-sulfanyl-1,3,4-thiadiazole: Known for its antidepressant and anticonvulsant activities.
2-(2-Furyl)-5-[(mesitylmethyl)sulfanyl]-1,3,4-oxadiazole: Exhibits antimicrobial properties.
2-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-1,3(2H,4H)-isoquinolinedione: Studied for its potential anticancer activity.
Uniqueness
2-[(Mesitylmethyl)sulfanyl]-5-methyl-1,3,4-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its mesitylmethyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C13H16N2S2 |
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Molecular Weight |
264.4 g/mol |
IUPAC Name |
2-methyl-5-[(2,4,6-trimethylphenyl)methylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C13H16N2S2/c1-8-5-9(2)12(10(3)6-8)7-16-13-15-14-11(4)17-13/h5-6H,7H2,1-4H3 |
InChI Key |
OAUKWGRIAUHEAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CSC2=NN=C(S2)C)C |
Origin of Product |
United States |
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